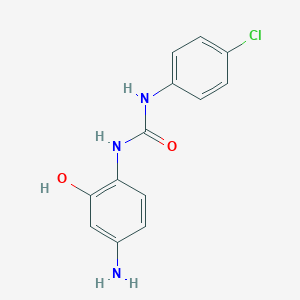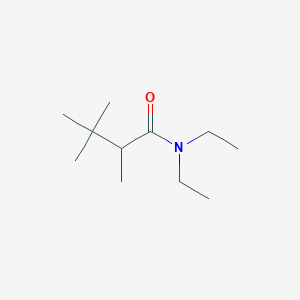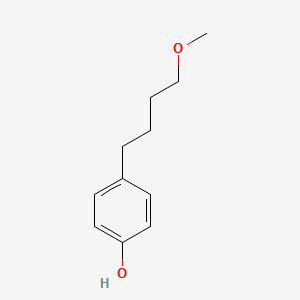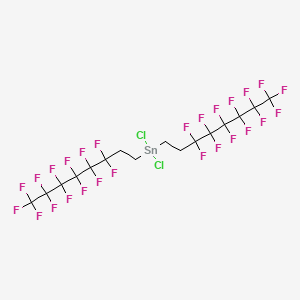
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a specialized organotin compound characterized by the presence of fluorinated alkyl chains. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of stannane with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product.
Types of Reactions:
Oxidation: Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo oxidation reactions, leading to the formation of tin oxides.
Reduction: This compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and fluorinated organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted organotin compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorinated structure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and materials with water-repellent and anti-corrosive properties.
Wirkmechanismus
The mechanism of action of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- involves its interaction with molecular targets through its fluorinated alkyl chains. These interactions can disrupt biological membranes, leading to antimicrobial effects. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations.
Vergleich Mit ähnlichen Verbindungen
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Comparison: While these compounds share the fluorinated alkyl chains, Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is unique due to its organotin core, which imparts distinct chemical reactivity and applications. The presence of tin allows for specific catalytic and antimicrobial properties not observed in purely organic fluorinated compounds.
Eigenschaften
CAS-Nummer |
96325-96-1 |
|---|---|
Molekularformel |
C16H8Cl2F26Sn |
Molekulargewicht |
883.8 g/mol |
IUPAC-Name |
dichloro-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/2C8H4F13.2ClH.Sn/c2*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;/h2*1-2H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PUICNSAYHZHQQC-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


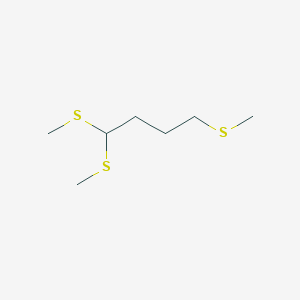

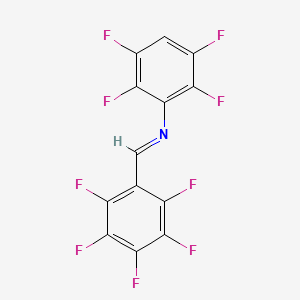
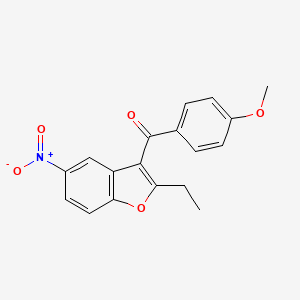
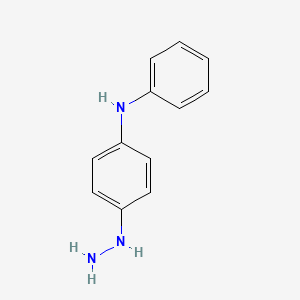
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
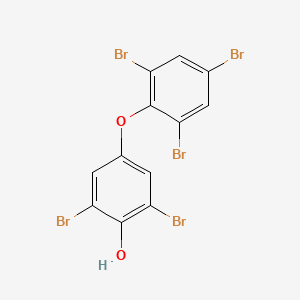
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


